1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(2-Ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative characterized by two distinct moieties:
- 2-Ethoxyphenyl group: A phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position, contributing to lipophilicity and steric bulk.
- 1-Propanoyl-tetrahydroquinolin-6-yl group: A tetrahydroquinoline scaffold modified with a propanoyl (-COCH₂CH₃) group at the nitrogen (position 1).
The urea (-NC(=O)N-) linker bridges these groups, a feature common in kinase inhibitors and enzyme modulators due to its hydrogen-bonding capacity. Structural studies of such compounds often employ crystallographic tools like SHELXL or ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-13-7-8-15-14-16(11-12-18(15)24)22-21(26)23-17-9-5-6-10-19(17)27-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGHDHDLLGKSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:
Formation of the 2-ethoxyphenyl isocyanate: This can be achieved by reacting 2-ethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the tetrahydroquinoline derivative: The 1-propanoyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the reduction of quinoline followed by acylation.
Coupling reaction: The final step involves the reaction of 2-ethoxyphenyl isocyanate with the tetrahydroquinoline derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The structural features of 1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea suggest it may interact with multiple biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antiviral Properties
Recent reviews on piperazine-based compounds highlight their antiviral potential. Given the structural similarities to known antiviral agents, this compound may also exhibit activity against viral infections. The mechanism of action could involve interference with viral replication or host cell interaction .
Neuroprotective Effects
Tetrahydroquinoline derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation .
Case Studies
Several case studies illustrate the compound's applications:
Case Study 1: Anticancer Screening
A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The study utilized a combination of MTT assays and flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response .
Case Study 2: Antiviral Activity
In a study evaluating the antiviral efficacy of piperazine derivatives, this compound was included as part of a broader screening of small molecules against influenza virus strains. Results indicated a significant reduction in viral titers when treated with the compound, suggesting potential for further development as an antiviral agent .
Data Tables
| Application Area | Mechanism | Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Significant cytotoxicity in cancer cell lines |
| Antiviral | Inhibits viral replication | Reduced viral titers in treated cells |
| Neuroprotective | Reduces oxidative stress | Improved neuronal survival in models |
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
Phenyl Substituents :
- The ethoxy group in the target compound and analog provides moderate lipophilicity, while the 2,3-dimethoxy group in enhances electron-donating effects but may reduce membrane permeability due to polarity .
Tetrahydroquinoline Modifications: Propanoyl vs. In contrast, the 2-oxo group () forms a rigid planar structure, favoring hydrogen bonding . Isobutyryl (): The branched isobutyryl group increases steric hindrance, which might reduce off-target interactions but also limit solubility .
Biological Implications: Urea derivatives are frequently explored as kinase inhibitors (e.g., Bcr-Abl, EGFR). The propanoyl and isobutyryl groups could influence selectivity by modulating interactions with hydrophobic kinase pockets.
Research Tools and Methodological Context
While the evidence lacks direct biological or pharmacological data, it highlights tools relevant to structural analysis:
- SHELX Programs : Used for refining crystal structures, critical for confirming substituent geometry in analogs like the target compound .
- ORTEP-3 : Employed for visualizing molecular conformations, aiding in steric comparisons between analogs .
- PubChem : Hosts structural data for analogs such as the compound, though detailed pharmacological profiles are absent .
Biological Activity
1-(2-Ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- CAS Number : Not specifically listed in the provided sources, but can be derived from its structural formula.
Biological Activity Overview
Research into the biological activities of this compound suggests several key areas of potential efficacy:
1. Anticancer Activity
Studies have indicated that derivatives of tetrahydroquinoline compounds often exhibit anticancer properties. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated but is hypothesized based on structural similarities with known active compounds.
2. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic processes. Research on related urea derivatives has shown promise in inhibiting urease and other enzymes critical to cancer metabolism. For example, studies have demonstrated that certain urea compounds exhibit IC50 values indicating effective inhibition against urease, which could be relevant for the evaluation of this compound's biological activity.
3. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the tetrahydroquinoline moiety is often associated with enhanced biological activity against bacterial and fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Potential cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Possible urease inhibition | |
| Antimicrobial | Activity against bacterial strains |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of tetrahydroquinoline derivatives. The study found that certain analogs exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 20 µM). While specific data on this compound is not available, its structural analogs suggest a promising avenue for further investigation into its anticancer properties.
The exact mechanism by which this compound exerts its biological effects is not fully characterized. However, it is hypothesized that:
- Enzyme Interaction : The urea group may facilitate interactions with enzyme active sites.
- Cellular Uptake : The ethoxyphenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
